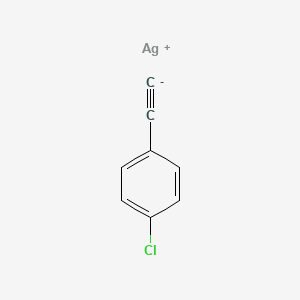
silver;1-chloro-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;1-chloro-4-ethynylbenzene is an organometallic compound that combines the properties of silver with the organic molecule 1-chloro-4-ethynylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-ethynylbenzene can be synthesized through the Sonogashira coupling reaction, which involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.
Industrial Production Methods
Industrial production of 1-chloro-4-ethynylbenzene often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo substitution reactions with electrophiles, maintaining the aromaticity of the ring.
Sonogashira Coupling Reactions: The ethynyl group can participate in coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and acetylene under mild conditions.
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Coupled Products: Formed through Sonogashira coupling reactions.
Scientific Research Applications
1-chloro-4-ethynylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethynylbenzene in various reactions involves the interaction of its functional groups with other reactants. For example:
Nucleophilic Substitution: The chlorine atom is replaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion.
Electrophilic Aromatic Substitution: The benzene ring reacts with an electrophile, forming a sigma complex intermediate, which then loses a proton to restore aromaticity.
Sonogashira Coupling: The ethynyl group forms a carbon-carbon bond with another group through the action of palladium and copper catalysts.
Comparison with Similar Compounds
1-chloro-4-ethynylbenzene can be compared with other similar compounds such as:
1-chloro-2-ethynylbenzene: Similar structure but with the ethynyl group in a different position, leading to different reactivity and properties.
1-bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting the reactivity in substitution reactions.
The uniqueness of 1-chloro-4-ethynylbenzene lies in its specific reactivity patterns and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
49748-65-4 |
|---|---|
Molecular Formula |
C8H4AgCl |
Molecular Weight |
243.44 g/mol |
IUPAC Name |
silver;1-chloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Ag/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1 |
InChI Key |
FDJNKLFMPWQUGV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=C(C=C1)Cl.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















